molecular formula C13H10BrNO3 B1406338 Methyl 6-(4-bromophenoxy)nicotinate CAS No. 1706437-49-1

Methyl 6-(4-bromophenoxy)nicotinate

Cat. No. B1406338
M. Wt: 308.13 g/mol
InChI Key: JZVOMICWOCVTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 6-(4-bromophenoxy)nicotinate” is C13H10BrNO3 . Its molecular weight is 308.13 g/mol .


Physical And Chemical Properties Analysis

“Methyl 6-(4-bromophenoxy)nicotinate” has a molecular weight of 308.13 g/mol .

Scientific Research Applications

One related compound, Methyl nicotinate, is used in various applications. It is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Another related compound, 6-Methylnicotine, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . Chemical, pharmacological, and toxicological assessments were conducted on 6-Methylnicotine and compared to pharmaceutical grade (S)-nicotine . The totality of available evidence indicates that 6-Methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .

Future Directions

A recent report by the World Health Organization (WHO) warned that non-nicotine tobacco alkaloids or other synthetic nicotine analogs could be used by manufacturers to bypass regulatory schemes focusing on nicotine alone . From October 2023 on, vape stores in the United States started selling a new electronic cigarette pod system, named Spree Bar, advertised as “PMTA exempt”, with youth-appealing flavors and advertising . The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer .

properties

IUPAC Name

methyl 6-(4-bromophenoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVOMICWOCVTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-bromophenoxy)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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